molecular formula C7H8BNO5 B2551963 (2-Methoxy-4-nitrophenyl)boronic acid CAS No. 949892-13-1

(2-Methoxy-4-nitrophenyl)boronic acid

Cat. No.: B2551963
CAS No.: 949892-13-1
M. Wt: 196.95
InChI Key: FUPWIVCAJNLSGK-UHFFFAOYSA-N
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Description

(2-Methoxy-4-nitrophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and nitro groups. It is commonly used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (2-Methoxy-4-nitrophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that it is relatively stable and readily prepared

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, contributing to the diversity and complexity of organic chemistry.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions under which the Suzuki–Miyaura coupling reaction takes place . The reaction conditions are exceptionally mild and functional group tolerant, contributing to the success and wide application of this reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-nitrophenyl)boronic acid typically involves the reaction of 2-methoxy-4-nitrophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid group. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. These methods often involve the use of automated systems to precisely control the addition of reagents and the temperature of the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-nitrophenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Reducing Agents: Such as hydrogen gas or sodium borohydride, used for the reduction of the nitro group.

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and amino-substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Methoxy-4-nitrophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Nitrophenylboronic acid
  • 3-Nitrophenylboronic acid

Uniqueness

(2-Methoxy-4-nitrophenyl)boronic acid is unique due to the presence of both methoxy and nitro substituents on the phenyl ring. This combination of functional groups can provide distinct electronic and steric properties, making it a versatile reagent in organic synthesis. The methoxy group can act as an electron-donating group, while the nitro group is electron-withdrawing, allowing for fine-tuning of the compound’s reactivity in various chemical reactions.

Properties

IUPAC Name

(2-methoxy-4-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPWIVCAJNLSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)[N+](=O)[O-])OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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